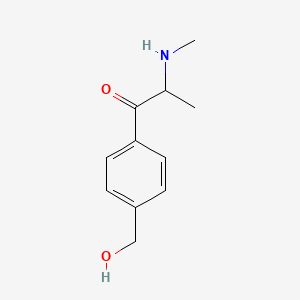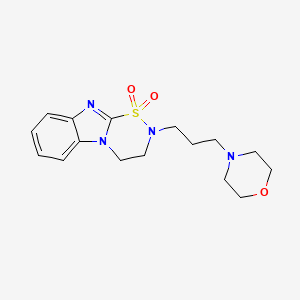
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thiadiazine, benzimidazole, and morpholine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the thiadiazine ring and the morpholine propyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the final product meets the required specifications.
化学反应分析
Types of Reactions
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.
Thiadiazine derivatives:
Morpholine derivatives: These compounds contain the morpholine group and are used in various chemical and biological studies.
Uniqueness
What sets 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide apart is its combination of these three distinct structural elements
属性
CAS 编号 |
115242-94-9 |
|---|---|
分子式 |
C16H22N4O3S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-(3-morpholin-4-ylpropyl)-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide |
InChI |
InChI=1S/C16H22N4O3S/c21-24(22)16-17-14-4-1-2-5-15(14)20(16)9-8-19(24)7-3-6-18-10-12-23-13-11-18/h1-2,4-5H,3,6-13H2 |
InChI 键 |
BHPAUHULDHLAQL-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=CC=CC=C3N=C2S(=O)(=O)N1CCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


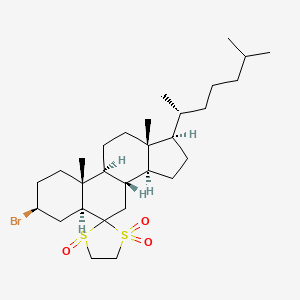
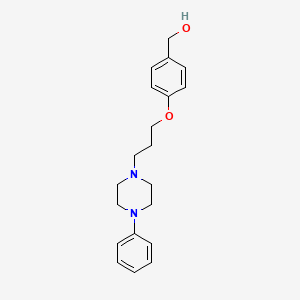
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
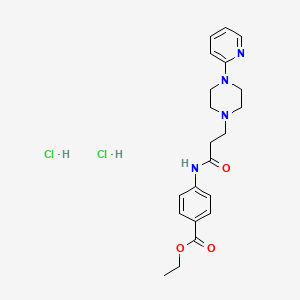
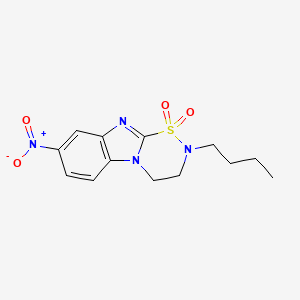

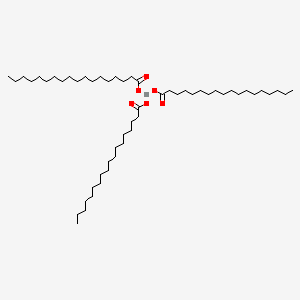
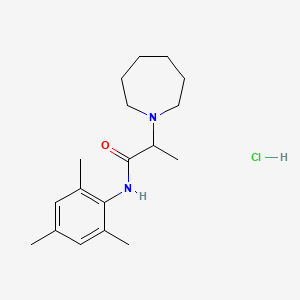
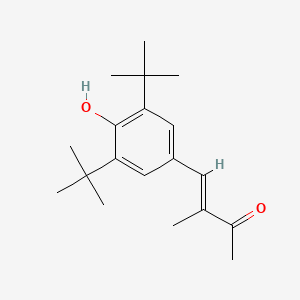
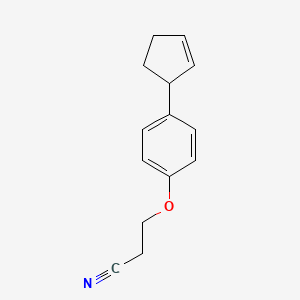
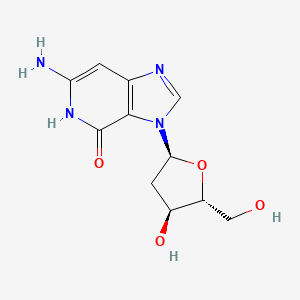
![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
